molecular formula C21H27FN2O2 B14943303 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(4-Cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14943303
M. Wt: 358.4 g/mol
InChI Key: YITIBXQNRLZBEQ-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with cyclohexylamine, the piperidine ring can be formed through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a condensation reaction involving appropriate dione precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenated benzenes and strong bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and receptor interactions.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and fluorophenyl groups may play a role in binding to these targets, while the pyrrolidine-2,5-dione core could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyclohexylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its pharmacological properties.

    3-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: The methyl group could influence its binding affinity and metabolic stability.

Uniqueness

The presence of the fluorophenyl group in 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may confer unique properties, such as increased lipophilicity and enhanced binding to certain biological targets, compared to its non-fluorinated analogs.

Properties

Molecular Formula

C21H27FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(4-cyclohexylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H27FN2O2/c22-17-6-8-18(9-7-17)24-20(25)14-19(21(24)26)23-12-10-16(11-13-23)15-4-2-1-3-5-15/h6-9,15-16,19H,1-5,10-14H2

InChI Key

YITIBXQNRLZBEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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